Benzyl pent-4-EN-1-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

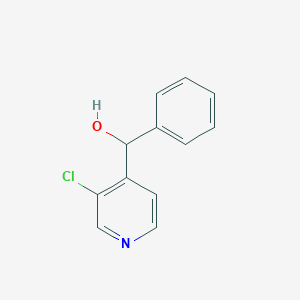

Benzyl pent-4-EN-1-ylcarbamate is an organic compound with a molecular weight of 217.27 . It is also known as benzyl 4-pentynylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H15NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2,(H,14,15) . This indicates the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Parallel Solution Phase Synthesis : Benzyl pent-4-EN-1-ylcarbamate derivatives were synthesized from L-aspartic acid, showing potential for enaminone reactions and the formation of various chemical structures, including 1,2,4-oxadiazole and methylation products (Pirc, Bevk, Grdadolnik, & Svete, 2003).

X-ray Crystallography Analysis : This compound, as part of more complex molecules, has been analyzed using single crystal X-ray diffraction to determine stereochemical structures, highlighting its role in intricate molecular configurations (Christensen et al., 2011).

Antimitotic Agents : A derivative was used in synthesizing compounds that inhibited the proliferation of lymphoid leukemia L1210, illustrating its potential in antimitotic research (Temple, 1990).

Photolysis and Radical Formation : Studies on the photolysis of oxime carbamates, including N-benzyl-N-pent-4-enylaminyl radicals, provide insights into chemical reaction rates and radical formation processes (McBurney & Walton, 2013).

Catalytic Isomerization : Its role in the isomerization of pent-1-ene to pent-2-ene, catalyzed by specific metal complexes, contributes to understanding catalytic reactions in organic chemistry (Bingham, Webster, & Wells, 1972).

Applications in Organic Synthesis and Pharmacology

Synthesis of Fluoroalkyl Pyrrolidine Derivatives : The compound was utilized in a free radical addition reaction with fluoroalkyl iodides, leading to the synthesis of pyrrolidine derivatives, showing its versatility in organic synthesis (Zhu et al., 2011).

Palladium-Catalyzed Reactions : It was involved in palladium-catalyzed rearrangements, providing new pathways to enantioenriched allylic sulfur compounds, relevant in asymmetric synthesis (Gais & Böhme, 2002).

Synthesis of Unsaturated Sugars : The compound's derivatives played a role in synthesizing terminal-unsaturated sugars, showing applications in carbohydrate chemistry (Tronchet et al., 1973).

Regioselective and Stereoselective Coupling : Its involvement in copper-catalyzed coupling reactions provided access to structurally complex and bioactive compounds (F. Chen et al., 2018).

Microwave-Assisted Synthesis of N-Heterocycles : Demonstrated utility in the synthesis of N-heterocycles, essential for developing novel pharmacological agents (Portela-Cubillo et al., 2008).

Anticonvulsant Activity : Derivatives have been synthesized and evaluated for anticonvulsant activity, showing potential applications in the development of new therapeutic agents (Navale et al., 2013).

Propiedades

IUPAC Name |

benzyl N-pent-4-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWHHVAJOWURTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)

![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)

![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)